
3-N-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)pyrazine-2,3-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-N-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)pyrazine-2,3-dicarboxamide, also known as DPI, is a small molecule that has been widely used in scientific research. It is a potent inhibitor of NADPH oxidase, an enzyme that is responsible for the production of reactive oxygen species (ROS) in various cell types. DPI has been shown to have potential therapeutic applications in a range of diseases, including cancer, inflammation, and cardiovascular diseases.
Mécanisme D'action
3-N-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)pyrazine-2,3-dicarboxamide inhibits NADPH oxidase, an enzyme that is responsible for the production of ROS in various cell types. NADPH oxidase is a multi-subunit enzyme complex that generates ROS in response to various stimuli. This compound inhibits the activity of this enzyme complex by binding to the flavin adenine dinucleotide (FAD) site of the enzyme. This blocks the transfer of electrons from NADPH to oxygen, which is required for the production of ROS.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. It inhibits the production of ROS in various cell types, which can have downstream effects on cellular signaling pathways. This compound has been shown to inhibit cancer cell proliferation, angiogenesis, and metastasis. It has also been shown to have anti-inflammatory effects and can reduce oxidative stress in cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-N-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)pyrazine-2,3-dicarboxamide has several advantages for lab experiments. It is a well-established tool for studying the role of ROS in various diseases. It is also a potent inhibitor of NADPH oxidase, which makes it a useful tool for studying the role of this enzyme complex in disease. However, this compound also has limitations. It is a small molecule inhibitor and may have off-target effects. It is also not specific to a particular subunit of NADPH oxidase, which may limit its use in studying the specific role of individual subunits.
Orientations Futures
There are several future directions for research on 3-N-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)pyrazine-2,3-dicarboxamide. One direction is to develop more specific inhibitors of NADPH oxidase that target individual subunits of the enzyme complex. This would allow for a more precise understanding of the role of NADPH oxidase in disease. Another direction is to study the potential therapeutic applications of this compound in various diseases, including cancer, inflammation, and cardiovascular diseases. Finally, there is a need for more research on the safety and toxicity of this compound, particularly in the context of potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 3-N-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)pyrazine-2,3-dicarboxamide involves the reaction of 2,6-dimethylindan-1-one with hydrazine hydrate to form 2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)hydrazine. This intermediate is then reacted with 2,3-dicarboxylic anhydride to form this compound. The synthesis of this compound has been reported in several studies and is a well-established method.
Applications De Recherche Scientifique
3-N-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)pyrazine-2,3-dicarboxamide has been widely used in scientific research as a tool to study the role of ROS in various diseases. It has been shown to inhibit the production of ROS in a range of cell types, including neutrophils, macrophages, and endothelial cells. This compound has been used to study the role of ROS in cancer cell proliferation, angiogenesis, and metastasis. It has also been used to study the role of ROS in inflammation and cardiovascular diseases.
Propriétés
IUPAC Name |
3-N-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)pyrazine-2,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-9-3-4-11-8-10(2)13(12(11)7-9)21-17(23)15-14(16(18)22)19-5-6-20-15/h3-7,10,13H,8H2,1-2H3,(H2,18,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYSBMWYZJXHMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C1NC(=O)C3=NC=CN=C3C(=O)N)C=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-cyclohexyl-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7648082.png)
![1,1-Dimethyl-3-[2-[(8-methylquinazolin-4-yl)amino]ethyl]urea](/img/structure/B7648092.png)
![3-Methyl-1-[3-[(6-methylpyrimidin-4-yl)amino]propyl]quinoxalin-2-one](/img/structure/B7648104.png)
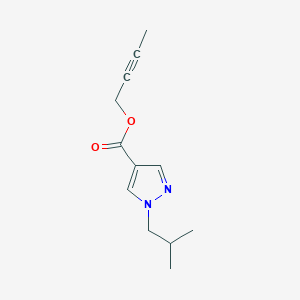
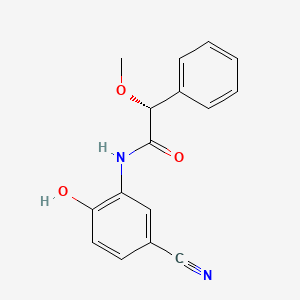

![(4-Methyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazin-6-yl)-[5-(5-methylfuran-2-yl)thiophen-2-yl]methanone](/img/structure/B7648154.png)
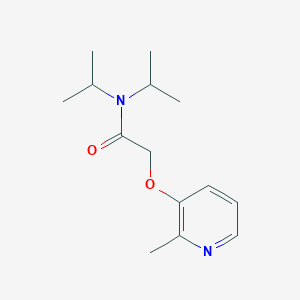
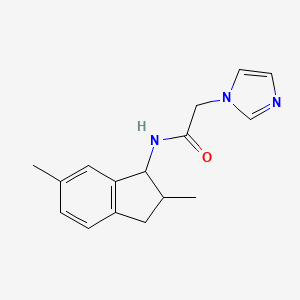
![1-[2,2-Dimethyl-4-(2,2,2-trifluoroethyl)piperazin-1-yl]-2-(3-hydroxyphenyl)ethanone](/img/structure/B7648181.png)

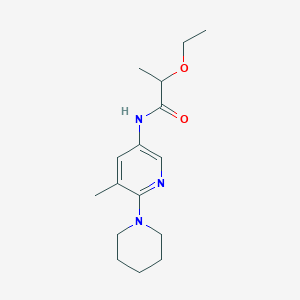
![6,7-dichloro-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)quinoxalin-2-amine](/img/structure/B7648192.png)
![2-[4-(4-Propan-2-yl-1,2,4-triazol-3-yl)piperidin-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7648197.png)